molecular formula C15H10N2O B14453108 7H-Pyrido(3,2-c)carbazol-10-ol CAS No. 75413-43-3

7H-Pyrido(3,2-c)carbazol-10-ol

Cat. No.: B14453108
CAS No.: 75413-43-3
M. Wt: 234.25 g/mol
InChI Key: UURFMIFLZIPLLF-UHFFFAOYSA-N
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Description

7H-Pyrido(3,2-c)carbazol-10-ol: is a complex organic compound with the molecular formula C15H10N2O . It features a fused-ring structure that includes pyridine and carbazole moieties. This compound is notable for its aromaticity and the presence of a hydroxyl group, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrido(3,2-c)carbazol-10-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and pyridine derivatives can undergo cyclization reactions in the presence of catalysts like palladium or copper salts. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

7H-Pyrido(3,2-c)carbazol-10-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and halogenated compounds. These products can further undergo additional transformations to yield a variety of functionalized molecules .

Scientific Research Applications

7H-Pyrido(3,2-c)carbazol-10-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7H-Pyrido(3,2-c)carbazol-10-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, its hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-Pyrido(3,2-c)carbazol-10-ol is unique due to its fused pyridine and carbazole rings, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .

Properties

CAS No.

75413-43-3

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

7H-pyrido[3,2-c]carbazol-10-ol

InChI

InChI=1S/C15H10N2O/c18-10-4-6-12-11(8-10)14-13(17-12)5-3-9-2-1-7-16-15(9)14/h1-8,17-18H

InChI Key

UURFMIFLZIPLLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=C2)NC4=C3C=C(C=C4)O)N=C1

Origin of Product

United States

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